molecular formula C30H28O4 B3366534 28-Ethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol CAS No. 138240-24-1

28-Ethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol

Cat. No.: B3366534
CAS No.: 138240-24-1
M. Wt: 452.5 g/mol
InChI Key: SHFDWVUQUZVZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

28-Ethoxypentacyclo[19.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol (hereafter referred to as Compound X) is a highly functionalized pentacyclic aromatic macrocycle. Its core structure consists of five fused rings arranged in a three-dimensional basket-like conformation, typical of calixarene derivatives . Key substituents include:

  • Ethoxy group at position 28, which enhances lipophilicity and modulates steric bulk .
  • Triol groups at positions 25, 26, and 27, enabling hydrogen bonding and coordination chemistry .

The compound’s structural complexity arises from its fused cyclohexane and aromatic rings, with substitution patterns dictating its physicochemical and functional properties.

Properties

IUPAC Name

28-ethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O4/c1-2-34-30-25-13-6-14-26(30)18-24-12-5-10-22(29(24)33)16-20-8-3-7-19(27(20)31)15-21-9-4-11-23(17-25)28(21)32/h3-14,31-33H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFDWVUQUZVZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2CC3=CC=CC(=C3O)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC1=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369925
Record name ST50826366
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138240-24-1
Record name ST50826366
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Compound X and Analogues

Compound Name Substituents Key Structural Features Reference
Compound X 25,26,27-triol; 28-ethoxy High polarity (triol) with lipophilic ethoxy; potential for selective binding
25,26,27,28-Tetrahydroxy analogue 25,26,27,28-tetrol Increased hydrophilicity; stronger H-bonding capacity
5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxy analogue Br at 5,11,17,23; propoxy at 25-28 Enhanced electrophilicity (Br); bulky propoxy groups reduce solubility
25,26,27,28-Tetramethoxy-5,17-dicarboxaldehyde Methoxy at 25-28; aldehyde at 5,17 Electrophilic aldehyde groups for conjugation; methoxy improves stability
5,11,17,23-Tetrakis(tert-butyl)-26,28-diethoxy analogue (Compound 14) tert-Butyl at 5,11,17,23; ethoxy at 26,28 Extreme steric hindrance (tert-butyl); ethoxy enhances solubility in organic solvents

Key Observations:

  • Polarity Modulation : Compound X balances hydrophilicity (triol) and lipophilicity (ethoxy), unlike the fully hydroxylated tetrol (hydrophilic) or brominated analogues (hydrophobic) .
  • Functional Group Reactivity : The triol in Compound X contrasts with aldehyde- or carboxy-substituted derivatives, which are tailored for covalent bonding (e.g., cross-linking or chelation) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polar Solvents) Notable Spectral Features (IR/NMR)
Compound X 250–260 (dec.) Moderate in DMSO/MeOH O–H stretch: 3300 cm⁻¹; C–O (ethoxy): 1100–1200 cm⁻¹
Tetrahydroxy analogue >300 (dec.) High in H₂O/DMF Broad O–H stretch: 3200–3400 cm⁻¹
Compound 14 (tert-butyl/ethoxy) 263–265 Low in H₂O; high in CHCl₃ tert-Butyl: δ 1.08 (¹H NMR); ethoxy: δ 4.11 (q), 1.66 (t)
Tetracarboxylic acid derivative >250 (dec.) Low in organic solvents C=O stretch: 1700 cm⁻¹; carboxylic protons: δ 12–14 (¹H NMR)
  • Thermal Stability : Decomposition points >250°C are common, with tert-butyl groups (Compound 14) increasing crystallinity and melting points .
  • Spectral Signatures : Ethoxy groups in Compound X produce distinct ¹H NMR signals (quartet at δ 4.11, triplet at δ 1.66), differentiating it from methoxy or nitro-substituted analogues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the pentacyclic core of 28-Ethoxypentacyclo[...]triol?

  • Methodological Answer : Multi-step organic synthesis is typically required, leveraging cyclocondensation reactions such as the Petrenko–Kritchenko reaction (used for analogous pentacyclic systems) to assemble fused rings . Key steps include:

Ring formation : Sequential condensation of aldehydes and ketones with ammonium acetate under acidic conditions.

Ethoxy group incorporation : Alkylation or nucleophilic substitution at the C28 position.

Purification : Chromatographic separation (e.g., silica gel) and crystallization in ethanol/water mixtures .

  • Validation : Confirm intermediate structures via 1H^1 \text{H}-NMR and IR spectroscopy, with final product purity assessed via HPLC (>95%) .

Q. How is the crystal structure of this compound determined, and what conformational features are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Slow evaporation of a dichloromethane/methanol solution.

Data collection : Use a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

Refinement : SHELXTL software for structure solution, with absorption correction via SADABS .

  • Structural Insights :

ParameterValue (Example from Analogous Compound)
Space groupP-1
Unit cell dimensionsa = 10.21 Å, b = 12.34 Å, c = 14.56 Å
Dihedral angles70.18° (N–C–C–O)
Hydrogen bondsN–H⋯O (2.12–2.45 Å)
Conformational dynamics (e.g., boat vs. chair configurations in piperidine rings) are stabilized by intramolecular hydrogen bonds .

Advanced Research Questions

Q. How do conformational dynamics influence the compound's reactivity and supramolecular interactions?

  • Methodological Answer :

  • Computational modeling : Density Functional Theory (DFT) to map energy minima for ring conformers (e.g., Gaussian 16, B3LYP/6-311++G** basis set) .
  • Experimental validation : Compare SC-XRD data (e.g., dihedral angles) with DFT-predicted geometries to identify steric or electronic constraints .
  • Supramolecular analysis : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer :

  • Cross-validation : Pair SC-XRD with solid-state NMR to resolve discrepancies between solution-state NMR and crystal packing effects .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) to probe conformational exchange in solution (e.g., coalescence temperatures for ring inversion) .
  • Case study : In analogous compounds, X-ray data revealed a fixed boat conformation, while solution NMR showed averaged signals due to rapid ring inversion .

Q. What strategies optimize the compound's solubility and stability for biological assays?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls at C25–C27) via selective protection/deprotection .
  • Co-solvent systems : Use DMSO/water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining stability (monitored via UV-Vis degradation kinetics) .
  • Lyophilization : Formulate as a lyophilized powder (trehalose matrix) for long-term storage .

Data Contradiction Analysis

Q. When crystallographic data suggests planar aromaticity but computational models predict non-planarity, how is this resolved?

  • Methodological Answer :

  • Aromaticity metrics : Calculate NICS (Nucleus-Independent Chemical Shift) values via DFT to assess ring current effects.
  • X-ray vs. theory : Discrepancies often arise from crystal packing forces (e.g., π-π interactions flattening rings). Compare gas-phase DFT geometries with SC-XRD data .
  • Example : In a related pentacyclic compound, SC-XRD showed planar benzene rings, while DFT predicted slight puckering due to steric strain .

Research Design Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Scaffold modification : Systematically vary substituents (e.g., ethoxy → methoxy at C28) via Suzuki coupling or nucleophilic substitution .
  • Activity assays : Prioritize in vitro targets (e.g., enzyme inhibition) using a High-Throughput Screening (HTS) platform .
  • Data integration : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
28-Ethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol
Reactant of Route 2
Reactant of Route 2
28-Ethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.